molecular formula C4H10N2O4 B12412022 L-Asparagine-15N2,d3 (monohydrate)

L-Asparagine-15N2,d3 (monohydrate)

Cat. No.: B12412022
M. Wt: 155.14 g/mol
InChI Key: RBMGJIZCEWRQES-BGLCYKSPSA-N
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Description

L-Asparagine-d3,15N2 (monohydrate) is a labeled form of L-Asparagine, a non-essential amino acid. This compound is marked with deuterium (d3) and nitrogen-15 (15N2) isotopes, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine-d3,15N2 (monohydrate) involves the incorporation of stable isotopes into the L-Asparagine molecule. The process typically includes the use of deuterated and nitrogen-15 labeled precursors. The reaction conditions are carefully controlled to ensure the incorporation of these isotopes without altering the amino acid’s structure .

Industrial Production Methods

Industrial production of L-Asparagine-d3,15N2 (monohydrate) follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques to ensure high purity and yield. The product is then subjected to rigorous quality control measures to confirm the isotopic labeling and purity .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine-d3,15N2 (monohydrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Asparagine-d3,15N2 (monohydrate) can lead to the formation of aspartic acid derivatives .

Scientific Research Applications

L-Asparagine-d3,15N2 (monohydrate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.

    Biology: Helps in studying protein synthesis and degradation, as well as the role of asparagine in cellular functions.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Employed in the production of labeled compounds for research and development purposes.

Mechanism of Action

L-Asparagine-d3,15N2 (monohydrate) exerts its effects through its involvement in the metabolic control of cell functions. It is synthesized from aspartic acid and ammonia by the enzyme asparagine synthetase. This reaction attaches ammonia to aspartic acid in an amidation reaction, forming asparagine. The compound is also used as a structural component in many proteins, contributing to their stability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparagine-d3,15N2 (monohydrate) is unique due to its dual labeling with deuterium and nitrogen-15. This dual labeling allows for more precise tracking and quantification in metabolic studies, providing a deeper understanding of the pathways and mechanisms involved .

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

155.14 g/mol

IUPAC Name

(2S)-2,4-bis(15N)(azanyl)-2,3,3-trideuterio-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1D2,2D,5+1,6+1;

InChI Key

RBMGJIZCEWRQES-BGLCYKSPSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)[15NH2])[15NH2].O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

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